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Compound Name: PF-04979064

Cat. No.: B609946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of PF-
04979064, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the

mammalian target of rapamycin (mTOR). This document compiles quantitative data, details

relevant experimental methodologies, and visualizes key signaling pathways and workflows to

support further research and development efforts.

Core Efficacy and Selectivity Profile
PF-04979064 is a highly potent, ATP-competitive inhibitor of Class I PI3K isoforms and mTOR.

[1] Its remarkable potency against these key regulators of the PI3K/AKT/mTOR signaling

pathway underscores its therapeutic potential in oncology.[1][2] The pathway itself is a critical

mediator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a

common feature in many human cancers.[3]

Quantitative Inhibitory Activity
The inhibitory potency of PF-04979064 against its primary targets has been determined

through in vitro biochemical assays. The dissociation constants (Ki) are summarized in the

table below, highlighting the compound's sub-nanomolar affinity for PI3K isoforms and

nanomolar affinity for mTOR.
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Target Kinase Ki (nM)

PI3Kα 0.13

PI3Kγ 0.111

PI3Kδ 0.122

mTOR 1.42

Data sourced from MedChemExpress and TargetMol.[3][4]

Broad Kinase Panel Selectivity
The selectivity of PF-04979064 has been assessed against a broader panel of kinases. In a

screen of 36 different kinases, PF-04979064 exhibited minimal off-target activity, with less than

25% inhibition observed for all kinases tested at a concentration of 1 µM.[2] This high degree of

selectivity is a critical attribute for a therapeutic candidate, as it can minimize the potential for

off-target toxicities. The detailed kinome selectivity data is available in the supporting

information of the primary discovery publication.[2]

Signaling Pathway Context
PF-04979064 exerts its biological effects by directly inhibiting key nodes in the

PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cellular processes

frequently dysregulated in cancer. By dually targeting PI3K and mTOR, PF-04979064 can

effectively shut down this signaling axis, leading to the inhibition of tumor cell proliferation and

the induction of apoptosis.[1][2]
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PI3K/AKT/mTOR Signaling Pathway Inhibition by PF-04979064
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Experimental Protocols
The determination of kinase selectivity is a critical step in the characterization of any kinase

inhibitor. While the specific proprietary protocols used for PF-04979064 are not publicly

detailed, this section outlines a generalized, standard methodology for assessing kinase

inhibitor selectivity using a radiometric assay, which is considered a gold standard in the field.

General Workflow for Kinase Selectivity Profiling
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Generalized Radiometric Kinase Assay Workflow

In Vitro Kinase Inhibition Assay (Radiometric Format -
General Protocol)
This protocol describes a typical radiometric assay for measuring the inhibitory activity of a

compound against a panel of kinases.

Compound Preparation: A stock solution of the test compound (e.g., PF-04979064) is

prepared in 100% DMSO. A dilution series is then created to achieve the desired final

concentrations for the assay.

Reaction Mixture Preparation: For each kinase to be tested, a reaction mixture is prepared in

an appropriate buffer. This mixture contains the purified kinase enzyme and its specific

substrate (either a peptide or a protein).

Assay Plate Setup: The diluted test compound and the kinase/substrate mixture are added to

the wells of a microtiter plate. A pre-incubation period may be included to allow the

compound to bind to the kinase.
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Initiation of Kinase Reaction: The enzymatic reaction is initiated by the addition of a solution

containing [γ-³³P]ATP and MgCl₂. The final concentration of ATP is typically close to its

Michaelis-Menten constant (Km) for each specific kinase to ensure sensitive detection of

ATP-competitive inhibitors.

Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-120 minutes) at

room temperature or 30°C.

Termination of Reaction: The reaction is stopped by adding a stop solution (e.g., phosphoric

acid) or by spotting the reaction mixture onto a filter membrane which captures the

phosphorylated substrate.

Washing: The filter membranes are washed multiple times to remove unincorporated [γ-

³³P]ATP.

Detection: The amount of radioactivity incorporated into the substrate, which is proportional

to the kinase activity, is quantified using a scintillation counter.

Data Analysis: The percentage of inhibition for each compound concentration is calculated

relative to a vehicle control (e.g., DMSO). The half-maximal inhibitory concentration (IC50) is

then determined by fitting the data to a dose-response curve. Ki values can be subsequently

calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the

ATP concentration used in the assay.

Cellular Assay: Western Blot for Pathway Inhibition
To confirm that a compound inhibits the PI3K/AKT/mTOR pathway within a cellular context, a

Western blot analysis is a standard method. This assay measures the phosphorylation status of

key downstream effector proteins.

Cell Culture and Treatment: Cancer cell lines with a constitutively active PI3K/AKT/mTOR

pathway are cultured under standard conditions. The cells are then treated with various

concentrations of the inhibitor (e.g., PF-04979064) or a vehicle control for a specified period.

Cell Lysis: After treatment, the cells are washed with cold phosphate-buffered saline (PBS)

and then lysed in a buffer containing detergents and protease and phosphatase inhibitors to

preserve the phosphorylation state of proteins.
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Protein Quantification: The total protein concentration in each cell lysate is determined using

a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of protein for

each sample.

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated

by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The

separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then

incubated with primary antibodies specific for the phosphorylated and total forms of key

pathway proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein,

total S6).

Detection: The membrane is washed and then incubated with a horseradish peroxidase

(HRP)-conjugated secondary antibody that binds to the primary antibody. The signal is

visualized using an enhanced chemiluminescence (ECL) substrate and captured on an

imaging system.

Analysis: The band intensities for the phosphorylated proteins are normalized to the total

protein levels to determine the extent of pathway inhibition. A dose-dependent decrease in

the phosphorylation of downstream effectors is indicative of on-target activity of the inhibitor.
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To cite this document: BenchChem. [PF-04979064: A Comprehensive Technical Profile of a
Dual PI3K/mTOR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609946#pf-04979064-selectivity-profile-against-
kinase-panel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b609946#pf-04979064-selectivity-profile-against-kinase-panel
https://www.benchchem.com/product/b609946#pf-04979064-selectivity-profile-against-kinase-panel
https://www.benchchem.com/product/b609946#pf-04979064-selectivity-profile-against-kinase-panel
https://www.benchchem.com/product/b609946#pf-04979064-selectivity-profile-against-kinase-panel
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609946?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

